1S/C11H15NO.ClH/c1-2-4-10 (5-3-1)11-6-7-12-8-9-13-11;/h1-5,11-12H,6-9H2;1H
. This code provides a unique representation of the compound’s molecular structure. 7-Phenyl-1,4-oxazepane hydrochloride is a chemical compound classified as a heterocyclic compound featuring a seven-membered ring structure containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a selective norepinephrine reuptake inhibitor. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations.
The synthesis of 7-phenyl-1,4-oxazepane derivatives typically involves cyclization reactions starting from appropriate precursors. One common method includes the use of chiral alcohols or amines as starting materials, which undergo cyclization through various mechanisms such as selenocyclization or other functional group transformations.
For instance, one study describes the regioselective selenocyclization of chiral 3-prenyl derivatives to yield enantiopure 1,4-oxazepanes. This method allows for the generation of both enantiomers by modifying reaction conditions . The technical details often involve controlling reaction parameters like temperature, solvent choice, and catalyst selection to optimize yields and selectivity.
7-Phenyl-1,4-oxazepane hydrochloride features a seven-membered ring with the following structural characteristics:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the compound's conformation and stereochemistry .
7-Phenyl-1,4-oxazepane hydrochloride can participate in various chemical reactions typical for oxazepane derivatives, including:
The reactivity of this compound can be influenced by electronic effects from substituents on the phenyl ring, which can enhance or diminish nucleophilicity and electrophilicity during reactions .
As a norepinephrine reuptake inhibitor, 7-phenyl-1,4-oxazepane hydrochloride likely operates by binding to norepinephrine transporters in the nervous system. This binding inhibits the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons, thereby increasing its availability in the synaptic space.
Research has demonstrated that modifications to the oxazepane structure can influence its potency and selectivity for norepinephrine transporters compared to serotonin transporters . This selectivity is crucial for minimizing side effects associated with broader-spectrum reuptake inhibitors.
7-Phenyl-1,4-oxazepane hydrochloride typically appears as a colorless solid. Its melting point is reported to be around 125–126 ºC, depending on purity and specific formulation conditions.
Key chemical properties include:
Analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time .
The primary application of 7-phenyl-1,4-oxazepane hydrochloride lies in pharmacology as a potential therapeutic agent for conditions related to norepinephrine dysregulation. This includes:
Furthermore, ongoing research continues to explore its efficacy and safety profile in preclinical models, paving the way for future clinical applications.
The construction of the 1,4-oxazepane ring system via Brønsted acid-catalyzed intramolecular etherification represents a direct approach to accessing the 7-phenyl-1,4-oxazepane scaffold. This method leverages N-tethered bisalcohol precursors that undergo cyclodehydration under acidic conditions. As reported, carefully controlled temperature conditions in p-dioxane solvent with sulfuric acid catalysis enable selective formation of the seven-membered oxazepane ring without competitive side reactions. The reaction proceeds via protonation of a hydroxy group followed by nucleophilic attack by the secondary amine, forming the pivotal C–O bond of the oxazepane heterocycle [3].
Alternative Brønsted acid systems demonstrate broader applicability. p-Toluenesulfonic acid (TsOH) in refluxing toluene or benzene efficiently cyclizes diol intermediates derived from reductive amination sequences. Similarly, concentrated hydrobromic acid (48% aq. HBr) in chloroform effectively promotes cyclization at elevated temperatures (60–80°C). These methods have been instrumental in synthesizing nefopam-related benzoxazocines, which share structural similarities with 7-aryl-1,4-oxazepanes [7]. Key advantages include operational simplicity and compatibility with diverse aryl substituents at the C7 position.
Table 1: Brønsted Acid-Catalyzed Cyclization Conditions for Oxazepane Formation
Acid Catalyst | Solvent | Temperature | Reaction Time | Yield Range |
---|---|---|---|---|
Sulfuric acid | p-Dioxane | Room temp - 80°C | 1-24 hours | 50-75% |
p-TSA | Toluene | Reflux | 2-6 hours | 65-85% |
HBr (48% aq.) | Chloroform | 60-80°C | 3-8 hours | 70-90% |
PPA* | Neat | 80°C | 1-2 hours | 60-70% |
*Polyphosphoric acid
Pharmaceutically relevant noradrenaline reuptake inhibitors require precise stereocontrol at the C6 and C7 positions of the 1,4-oxazepane scaffold. A practical synthesis achieves excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee) for the 6,7-trans-disubstituted derivatives. The sequence begins with a Morita–Baylis–Hillman reaction between a commercially available aldehyde (e.g., 3-fluoro-4-chlorobenzaldehyde) and methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane. This step installs the foundational carbon skeleton with an allylic alcohol functionality [10].
Stereochemical control is established through two critical resolution steps:
This amino alcohol intermediate serves as the stereochemical template for subsequent ring closure. The high enantiopurity is maintained throughout meso-oxazepane formation due to the configurationally stable chiral centers.
Table 2: Key Steps for Stereochemical Control in 6,7-Trans-Oxazepanes
Step | Reagent/Technique | Stereochemical Outcome | Purpose |
---|---|---|---|
Maleate Salt Formation | Maleic acid in iPrOH | >20:1 dr | Diastereomeric enrichment |
Camphorsulfonate Resolution | (+)-10-CSA in EtOAc/heptane | >99% ee | Enantiopurity establishment |
Reductive Cyclization | NaBH₄ then TsOH/heat | Retention of configuration | trans-1,4-Oxazepane formation |
The Morita–Baylis–Hillman reaction serves as the cornerstone for constructing advanced intermediates en route to 7-aryl-1,4-oxazepanes. This carbon–carbon bond-forming reaction couples electron-deficient alkenes (e.g., methyl acrylate) with aryl aldehydes (e.g., 3-fluoro-4-chlorobenzaldehyde) under nucleophilic catalysis. Industrially viable conditions utilize 1,4-diazabicyclo[2.2.2]octane (10–30 mol%) in acetonitrile at room temperature, delivering the allylic alcohol adduct in 65–89% yield after 24–48 hours [4] [10].
Mechanistically, 1,4-diazabicyclo[2.2.2]octane generates a zwitterionic enolate through conjugate addition to acrylate. This nucleophile attacks the aldehyde carbonyl, followed by proton transfer and catalyst elimination. The resulting MBH adduct contains three critical functionalities:
Rate acceleration strategies enable practical scalability:
Table 3: Optimized Morita–Baylis–Hillman Conditions for Oxazepane Precursors
Aldehyde | Catalyst (mol%) | Additive | Time (h) | Yield (%) |
---|---|---|---|---|
3-Fluoro-4-chlorobenzaldehyde | 1,4-diazabicyclo[2.2.2]octane (20) | None | 48 | 89 |
4-Nitrobenzaldehyde | PBu₃ (10) | H₂O (20 vol%) | 12 | 92 |
2-Naphthaldehyde | 4-Dimethylaminopyridine (15) | iPrOH (30 vol%) | 36 | 78 |
Telescoped synthesis strategies eliminate intermediate isolations and purifications, enhancing efficiency for complex chiral 1,4-oxazepanes. A fully telescoped sequence converts the enantiopure amino alcohol (obtained via chiral resolution) directly to the 6,7-trans-1,4-oxazepane through three interconnected reactions:
Critical process controls ensure high throughput without chromatographic purification:
This approach achieves an overall 41% yield of enantiopure (>99% ee) hydrochloride salt from the MBH adduct while bypassing chiral chromatography. The streamlined process demonstrates commercial viability for multigram synthesis of pharmaceutically relevant noradrenaline reuptake inhibitor intermediates [9] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: